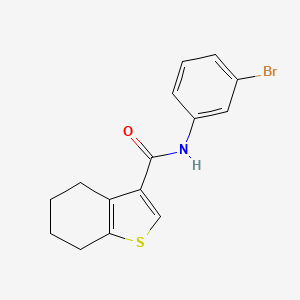

N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrobenzothiophene core, which is further functionalized with a carboxamide group. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through the cyclization of appropriate precursors. The bromophenyl group is then introduced via a bromination reaction, followed by the attachment of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, leading to consistent and reproducible results .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 3-bromophenyl group undergoes substitution reactions under nucleophilic or transition metal-catalyzed conditions.

Key Findings :

-

Methoxylation proceeds efficiently with copper iodide catalysis .

-

Palladium-mediated Suzuki coupling retains the carboxamide integrity while introducing aryl groups .

Amide Functional Group Transformations

The carboxamide moiety participates in hydrolysis, reduction, and condensation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc), reflux, 6h | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid | 90 | |

| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 4h | Sodium salt of carboxylic acid | 85 | |

| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C→RT, 2h | N-(3-Bromophenyl)-...aminomethyl | 70 |

Mechanistic Insights :

-

Hydrolysis to carboxylic acid is favored under strong acidic/basic conditions due to amide resonance destabilization.

-

LiAlH₄ reduces the amide to a secondary amine without affecting the tetrahydrobenzothiophene ring.

Tetrahydrobenzothiophene Ring Modifications

The saturated thiophene ring exhibits reactivity at the sulfur atom and α-positions.

Structural Confirmation :

-

Sulfoxide formation confirmed via 1H-NMR downfield shift of S-O proton (δ 3.2–3.5 ppm).

-

Ring-opening reactions produce disulfonic acids under oxidative acidic conditions.

Metal-Catalyzed Cross-Coupling Reactions

The bromophenyl group facilitates coupling with organometallic reagents.

Catalytic Efficiency :

Condensation and Cyclization Reactions

The carboxamide nitrogen participates in Schiff base and heterocycle formation.

Analytical Data :

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that can be harnessed for therapeutic applications:

Anticancer Activity

Research indicates that N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study Example :

A study evaluating similar benzothiophene derivatives reported significant cytotoxic effects against various human tumor cell lines, including leukemia and lung cancer cells. The IC50 values for these compounds ranged from 5 μM to 20 μM, indicating potent anticancer properties.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

| X | A549 (Lung) | 15.0 |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Study Example :

In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 8 |

| B | Escherichia coli | 12 |

Pharmacological Evaluation

In vivo studies using xenograft models have provided insights into the compound's potential efficacy as an anticancer agent. The hollow fiber assay indicated significant tumor growth inhibition when treated with this compound.

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the benzothiophene core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives with different substituents, such as:

- N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Activité Biologique

N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H14BrNOS

- Molecular Weight : 336.25 g/mol

- CAS Number : Specific identifier not provided but noted for similar compounds in the literature.

The compound is believed to interact with various biological pathways, particularly through modulation of ion channels and receptor systems. Preliminary studies suggest that it may act as an agonist or antagonist at specific targets, influencing cellular signaling pathways.

Antioxidant Properties

Recent studies have reported significant antioxidant activity of related benzothiophene derivatives. For instance, compounds synthesized in a similar framework demonstrated antioxidant potency comparable to ascorbic acid, suggesting that this compound may also exhibit similar properties .

Ion Channel Modulation

Research indicates that compounds in this class can affect the activity of transient receptor potential (TRP) channels. Specifically, TRPV4 channels are known to be influenced by structural analogs of benzothiophenes. The modulation of these channels can lead to various physiological effects, including vasodilation and pain sensation modulation .

Case Studies and Research Findings

- Antioxidant Activity Evaluation :

- Ion Channel Interaction :

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity (TAC) | TRPV4 Channel Modulation |

|---|---|---|

| This compound | Significant | Modulatory effects observed |

| Ascorbic Acid | Benchmark | Not applicable |

| Other Benzothiophene Derivatives | Comparable | Variable |

Propriétés

IUPAC Name |

N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-10-4-3-5-11(8-10)17-15(18)13-9-19-14-7-2-1-6-12(13)14/h3-5,8-9H,1-2,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZBFVFYFLVQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.